Lenalidomide-CO-PEG1-C2-Cl is a chemically modified derivative of lenalidomide, an immunomodulatory drug primarily used in the treatment of multiple myeloma and other hematological malignancies. This compound incorporates a polyethylene glycol (PEG) moiety, which enhances its solubility and bioavailability, making it suitable for various biomedical applications. The full chemical name is 3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione, with the addition of a carbonyl group and a chlorine atom linked to a PEG chain .
Lenalidomide was first synthesized by modifying thalidomide, leading to the development of second-generation immunomodulatory drugs. The specific modification in Lenalidomide-CO-PEG1-C2-Cl introduces a carbonyl group and a chlorinated PEG linker, enhancing its therapeutic potential through improved pharmacokinetics and targeted delivery systems .
Lenalidomide-CO-PEG1-C2-Cl falls under the classification of immunomodulatory agents and bioconjugates. It is designed for enhanced solubility and targeted therapeutic applications in oncology and other fields.
The synthesis of Lenalidomide-CO-PEG1-C2-Cl involves several key steps:
Technical details regarding the synthesis may include specific reaction conditions (temperature, solvents), catalysts used, and purification techniques employed.
The molecular formula of Lenalidomide-CO-PEG1-C2-Cl is , with a molecular weight of approximately 393.82 g/mol. The structure consists of:
Key structural data includes:
Lenalidomide-CO-PEG1-C2-Cl can undergo various chemical reactions due to its functional groups:
Lenalidomide exerts its therapeutic effects through multiple mechanisms:
Relevant data indicate that these properties enhance its utility in drug delivery systems and targeted therapies .
Lenalidomide-CO-PEG1-C2-Cl has several scientific applications:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0